5-Amino-4-methylnicotinic acid
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Overview
Description
5-Amino-4-methylnicotinic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 5-position and a methyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methylnicotinic acid typically involves the nitration of 4-methylnicotinic acid, followed by reduction of the nitro group to an amino group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation: 5-Nitro-4-methylnicotinic acid.
Reduction: 5-Amino-4-methyl-1,2-dihydropyridine-3-carboxylic acid.
Substitution: 5-Acetamido-4-methylnicotinic acid.
Scientific Research Applications
5-Amino-4-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-4-methylnicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, lacking the amino and methyl groups.
5-Amino-2-methylnicotinic Acid: Similar structure but with the methyl group at the 2-position.
4-Amino-3-methylnicotinic Acid: Similar structure but with the amino group at the 4-position.
Uniqueness
5-Amino-4-methylnicotinic acid is unique due to the specific positioning of the amino and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-amino-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,8H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKILAGIFJBHEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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